molecular formula C8H14N4O B13321293 1-(oxan-4-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(oxan-4-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13321293
M. Wt: 182.22 g/mol
InChI Key: CBBJVTOULXGAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves the reaction of appropriate precursors under controlled conditions.
    • Researchers may explore variations of the Huisgen 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology: It could serve as a building block for bioconjugates or as a probe in biological studies.

      Industry: Limited information is available regarding industrial applications.

  • Mechanism of Action

    • The exact mechanism of action remains elusive due to the lack of comprehensive studies.
    • It may interact with specific molecular targets or pathways, but further research is needed.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
    • Researchers may explore related triazoles or pyrazoles for comparative studies.

    Remember that while the compound shows promise, additional research is essential to fully understand its properties and applications.

    Properties

    Molecular Formula

    C8H14N4O

    Molecular Weight

    182.22 g/mol

    IUPAC Name

    1-(oxan-4-ylmethyl)triazol-4-amine

    InChI

    InChI=1S/C8H14N4O/c9-8-6-12(11-10-8)5-7-1-3-13-4-2-7/h6-7H,1-5,9H2

    InChI Key

    CBBJVTOULXGAMB-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCC1CN2C=C(N=N2)N

    Origin of Product

    United States

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